1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-ethylphenyl)-
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Overview
Description
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-ethylphenyl)- is a complex organic compound with a unique structure that combines elements of imidazole and purine. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-ethylphenyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the formation of the purine structure. Key reagents used in these reactions include butyl bromide, dimethylamine, and ethylbenzene. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, as well as the use of catalysts.
Chemical Reactions Analysis
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-ethylphenyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-ethylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-ethylphenyl)- can be compared with other similar compounds, such as:
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-methylphenyl)-: This compound has a similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-propylphenyl)-: This compound has a propyl group on the phenyl ring instead of an ethyl group.
The uniqueness of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 8-butyl-1,3-dimethyl-7-(4-ethylphenyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
CAS No. |
96885-60-8 |
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Molecular Formula |
C21H25N5O2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-butyl-7-(4-ethylphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H25N5O2/c1-5-7-12-25-16(15-10-8-14(6-2)9-11-15)13-26-17-18(22-20(25)26)23(3)21(28)24(4)19(17)27/h8-11,13H,5-7,12H2,1-4H3 |
InChI Key |
OKTQRNQIMWQEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)CC |
Origin of Product |
United States |
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